molecular formula C7H4FNO4 B184788 5-fluoropyridine-2,3-dicarboxylic Acid CAS No. 1479-96-5

5-fluoropyridine-2,3-dicarboxylic Acid

Cat. No.: B184788
CAS No.: 1479-96-5
M. Wt: 185.11 g/mol
InChI Key: PYSLFGOXLSPBSX-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Modern Chemistry

Fluorinated pyridine derivatives are a class of heterocyclic compounds that have garnered immense interest across various scientific disciplines, particularly in medicinal chemistry and materials science. The introduction of fluorine, the most electronegative element, into a pyridine ring can profoundly alter its physicochemical properties. This includes modifications to its electronic nature, lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, fluorinated pyridines are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials. Their enhanced stability and unique reactivity make them valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSLFGOXLSPBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467207
Record name 5-fluoropyridine-2,3-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479-96-5
Record name 5-fluoropyridine-2,3-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Fluoropyridine 2,3 Dicarboxylic Acid

Oxidative Approaches from Quinolines

Oxidative cleavage of the benzene (B151609) ring of substituted quinolines provides a direct route to the pyridine-2,3-dicarboxylic acid core. Several potent oxidizing systems have been developed for this transformation.

Oxidation of 3-Fluoroquinoline (B1210502) with Nascent or Atomic Oxygen

The oxidation of quinoline (B57606) derivatives to their corresponding pyridine-2,3-dicarboxylic acids (also known as quinolinic acids) can be performed using strong oxidizing agents. One such method involves the use of nascent oxygen, typically generated in situ. For instance, the oxidation of quinoline itself using a combination of sodium chlorate (B79027), cupric sulfate (B86663), and concentrated sulfuric acid has been shown to produce 2,3-pyridinedicarboxylic acid with a yield of 67.3% under optimized conditions. researchgate.net This method proceeds through a three-step process of oxidation, alkalization, and acidification. researchgate.net While this specific study does not use 3-fluoroquinoline, the robust nature of the oxidizing system suggests its potential applicability for the synthesis of 5-fluoropyridine-2,3-dicarboxylic acid from a 3-fluoroquinoline starting material. The reaction's induction period can be significantly shortened by recirculating the mother liquor from previous batches, which is thought to contain initiating free radical species. researchgate.net

Ozonolysis Followed by Hydrogen Peroxide Oxidation of Halogenated Quinolines

Ozonolysis is a powerful method for the cleavage of unsaturated carbon-carbon bonds. wikipedia.org This reaction can be applied to the benzene ring of halogenated quinolines to yield pyridine (B92270) dicarboxylic acids. The process involves treating the quinoline derivative with ozone (O₃), which cleaves the double bonds in the benzene portion of the molecule, forming an ozonide intermediate. masterorganicchemistry.commasterorganicchemistry.com Subsequent oxidative workup of this intermediate, typically with hydrogen peroxide (H₂O₂), converts the resulting fragments into carboxylic acid groups. masterorganicchemistry.comresearchgate.net This two-step procedure has been successfully used to synthesize various halogenated pyridine-2,3-dicarboxylic acids from the corresponding quinolines, with yields reported to be in the range of 46-71% for chloro- and bromo-substituted derivatives. researchgate.net The use of pyridine is sometimes employed to buffer the reaction, as small amounts of acid can be generated from the oxidation of the solvent. wikipedia.orglibretexts.org

Ruthenium Tetroxide Catalyzed Oxidation of Halogenated Quinolines

Ruthenium tetroxide (RuO₄) is a highly effective and powerful oxidizing agent capable of cleaving aromatic systems. youtube.com In the synthesis of halogenated pyridine-2,3-dicarboxylic acids, a catalytic amount of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃) or ruthenium dioxide (RuO₂), is used in the presence of a co-oxidant. researchgate.netnih.govorganic-chemistry.org The co-oxidant, commonly sodium periodate (B1199274) (NaIO₄) or sodium hypochlorite, regenerates the active RuO₄ species in a catalytic cycle, allowing for the use of sub-stoichiometric amounts of the expensive ruthenium metal. youtube.comorganic-chemistry.org This method has been applied to the oxidation of halogenated quinolines, affording the desired pyridine-2,3-dicarboxylic acids in yields ranging from 46-71%. researchgate.net The reaction is typically performed in a biphasic solvent system. youtube.com

Table 1: Comparison of Oxidative Approaches for Halogenated Pyridine-2,3-dicarboxylic Acids
MethodStarting MaterialKey ReagentsReported YieldsReference
Ozonolysis/H₂O₂ OxidationHalogenated Quinolines1. O₃; 2. H₂O₂46-71% researchgate.net
Ruthenium Tetroxide Catalyzed OxidationHalogenated Quinolinescat. RuCl₃ or RuO₂, NaIO₄46-71% researchgate.net

Regioselective Functionalization Techniques

An alternative strategy to building the target molecule involves the precise and controlled introduction of functional groups onto a pre-existing fluoropyridine core. These methods rely on advanced organometallic chemistry to achieve high regioselectivity.

Metalation and Carboxylation Strategies for Fluorinated Pyridines

Regioselective metalation, followed by quenching with an electrophile, is a cornerstone of modern heterocyclic chemistry for creating specifically substituted pyridines. znaturforsch.com This strategy involves the deprotonation of a specific C-H bond on the fluorinated pyridine ring using a strong base, creating a pyridyl anion intermediate. This intermediate can then react with carbon dioxide (CO₂) to introduce a carboxylic acid group. Repeating this sequence allows for the introduction of a second carboxylic acid group. The choice of base is critical for achieving the desired regioselectivity and can include lithium amides or organolithium reagents. znaturforsch.com More recently, kinetically highly active magnesium and zinc bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), have been developed to functionalize sensitive pyridine rings under milder conditions. thieme-connect.denih.govnih.gov

Utilization of Neighboring Group Effects: Activating and Screening Protective Groups (e.g., Chlorine, Trimethylsilyl) in Fluoropyridine Functionalization

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the rate and stereochemistry of a reaction. wikipedia.org In the context of fluoropyridine functionalization, existing substituents can act as directing groups for subsequent reactions. For instance, a chlorine atom can direct metalation to an adjacent position. The use of temporary "screening" or protective groups, such as a trimethylsilyl (B98337) (TMS) group, can block a more reactive site, thereby forcing functionalization to occur at a less accessible position. After the desired reaction, the screening group can be removed. This interplay of activating and protective groups allows for a high degree of control in the stepwise construction of polysubstituted pyridines, enabling the precise placement of the two carboxylic acid groups required for this compound.

Table 2: Key Reagents in Regioselective Functionalization
TechniqueKey Reagents/ConceptsPurposeReference
Directed MetalationLithium amides, Organolithiums, TMP-metal bases (Mg, Zn)Regioselective deprotonation for C-H functionalization znaturforsch.comthieme-connect.de
CarboxylationCarbon Dioxide (CO₂)Introduction of carboxylic acid groups onto a metalated ring znaturforsch.com
Neighboring Group EffectsChlorine, TrimethylsilylDirecting subsequent functionalization or protecting specific sites wikipedia.org

General Synthetic Pathways for Pyridine-2,3-dicarboxylic Acid Scaffolds

The construction of the pyridine-2,3-dicarboxylic acid framework can be achieved through various synthetic strategies. Two notable approaches involve the condensation of enones with aminodiester derivatives and the oxidative cleavage of quinoline precursors.

One versatile method for the synthesis of pyridine-2,3-dicarboxylic acid esters involves the reaction of α,β-unsaturated aldehydes or ketones (enones) with derivatives of aminodiesters. These esters can subsequently be hydrolyzed to yield the target dicarboxylic acids. A key variation of this approach utilizes 2-amino-3-halomaleic acid esters, which are reacted with α,β-unsaturated aldehydes or ketones in the presence of an acidic catalyst and acid-binding agents. google.com The reaction is typically conducted at temperatures ranging from 50°C to the boiling point of the chosen solvent, with a preferred range of 70°C to 110°C. google.com

Another related synthesis involves the reaction of an α-halo-β-ketoester with an α,β-unsaturated aldehyde or ketone in the presence of an ammonium (B1175870) salt. google.com These methods provide a modular approach to the pyridine-2,3-dicarboxylic acid scaffold, where the substituents on the final ring can be varied by choosing the appropriate starting enone and aminodiester derivative.

Table 1: Examples of Reagents for the Synthesis of Pyridine-2,3-dicarboxylic Acid Esters

Enone (α,β-Unsaturated Aldehyde/Ketone) Aminodiester Derivative
2-Ethacrolein 2-Aminomaleic acid diester google.com
α,β-Unsaturated aldehydes 2-Amino-3-halomaleic acid esters google.com

A widely employed and effective method for the preparation of pyridine-2,3-dicarboxylic acids is the oxidative cleavage of the benzene ring of quinoline and its derivatives. This transformation can be accomplished using various oxidizing agents, followed by treatment with a base and subsequent acidification to yield the desired diacid.

A specific method for the preparation of this compound involves the oxidation of 3-fluoroquinoline with nascent or atomic oxygen. This targeted oxidation breaks the carbocyclic ring of the quinoline system, leading to the formation of the desired fluorinated pyridine dicarboxylic acid.

More generally, substituted and unsubstituted quinolines can be oxidized to the corresponding pyridine-2,3-dicarboxylic acids. A common procedure involves a three-step sequence of oxidation, alkalization, and acidification. researchgate.net For instance, quinoline can be oxidized using a sodium chlorate solution in the presence of cupric sulfate and sulfuric acid. researchgate.net The reaction progress is often characterized by an induction period, which can be significantly shortened by the recirculation of the mother liquor from previous batches, a phenomenon attributed to the presence of free radicals. researchgate.net Following the oxidation, the reaction mixture is made alkaline and then acidified to precipitate the pyridine-2,3-dicarboxylic acid. researchgate.net

Hydrogen peroxide in an aqueous basic medium has also been proven effective for the oxidation of substituted quinolines. epo.org For example, 5-ethyl-pyridine-2,3-dicarboxylic acid can be prepared by the oxidation of 3-ethyl-8-hydroxyquinoline with aqueous hydrogen peroxide in the presence of sodium or potassium hydroxide (B78521) at elevated temperatures. epo.org

Table 2: Reaction Conditions for the Oxidation of Quinolines to Pyridine-2,3-dicarboxylic Acids

Quinoline Derivative Oxidizing Agent Catalyst/Medium Temperature Yield Reference
Quinoline Sodium Chlorate Cupric Sulfate, Sulfuric Acid 103°C 67.3% researchgate.net
3-Ethyl-8-hydroxyquinoline Hydrogen Peroxide Potassium Hydroxide 75-90°C High epo.org

Table 3: List of Chemical Compounds

Compound Name
This compound
Pyridine-2,3-dicarboxylic Acid
Enones
Aminodiesters
Quinoline
3-Fluoroquinoline
2-Amino-3-halomaleic acid esters
α,β-Unsaturated aldehydes
α,β-Unsaturated ketones
α-Halo-β-ketoester
2-Aminomaleic acid diester
2-Ethacrolein
Sodium chlorate
Cupric sulfate
Sulfuric acid
Hydrogen peroxide
3-Ethyl-8-hydroxyquinoline
Sodium hydroxide
Potassium hydroxide

Reactivity and Reaction Mechanisms of 5 Fluoropyridine 2,3 Dicarboxylic Acid

Influence of the Fluorine Atom on Electronic Properties and Overall Reactivity

The introduction of a fluorine atom to an aromatic ring, such as in 5-fluoropyridine-2,3-dicarboxylic acid, significantly alters the electronic properties and reactivity of the molecule. Fluorine is a highly electronegative atom, which exerts a strong electron-withdrawing inductive effect on the pyridine (B92270) ring. This effect reduces the electron density of the aromatic system, making it more susceptible to nucleophilic attack. rsc.orgmasterorganicchemistry.com

The presence of the fluorine atom can also lead to a phenomenon known as "fluoromaticity," where the addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals. nih.gov Depending on the number and position of the fluorine atoms, these contributed π-orbitals can further stabilize the ring, leading to shorter bond lengths within the ring and increased resistance to addition reactions. nih.govacs.org This added stability can contribute to the high thermal stability and chemical resistance observed in some fluorinated aromatic compounds. nih.gov

The electron-withdrawing nature of fluorine also influences the acidity of the carboxylic acid groups. By pulling electron density away from the carboxyl groups, the fluorine atom stabilizes the carboxylate anions formed upon deprotonation, thereby increasing the acidity of the carboxylic acid groups.

Carboxylic Acid Group Reactivity

Formation of Cyclic Anhydrides

This compound can undergo intramolecular cyclization to form a cyclic anhydride (B1165640). This reaction is typically achieved by heating the dicarboxylic acid in the presence of a dehydrating agent, such as acetic anhydride or oxalyl chloride. guidechem.comnih.govlibretexts.org The formation of the cyclic anhydride is a key step in the synthesis of various derivatives, as the anhydride is a more reactive intermediate than the dicarboxylic acid. googleapis.com

The reaction proceeds through the formation of a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack by the adjacent carboxylic acid group to form the cyclic anhydride and release a molecule of the dehydrating agent. The use of an aprotic basic amine, such as triethylamine (B128534) or pyridine, can catalyze the reaction. googleapis.com

Table 1: Conditions for Cyclic Anhydride Formation

ReagentConditionsReference
Acetic AnhydrideReflux, 4 hours guidechem.com
Oxalyl Chloride/DMFToluene, heat, 3 hours guidechem.com
Alkanoic AnhydrideOrganic solvent, aprotic basic amine, 10-40°C googleapis.com

Esterification and Amidation Reactions

The carboxylic acid groups of this compound can be converted to esters and amides through standard synthetic methods. Esterification is typically carried out by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com Alternatively, the cyclic anhydride can be reacted with an alcohol to yield the corresponding monoester. rsc.org

Amidation can be achieved by reacting the dicarboxylic acid or its corresponding acid chloride with an amine. nih.govresearchgate.net The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI), can facilitate the reaction between the dicarboxylic acid and the amine. The cyclic anhydride can also be used as a starting material for the synthesis of amides, where the reaction with an amine will yield a monoamide-monoacid, which can then be further reacted to form the diamide. hilarispublisher.com

Table 2: Esterification and Amidation Reactions

ReactionReagentsProductReference
EsterificationAlcohol, Acid CatalystDiester google.com
EsterificationCyclic Anhydride, AlcoholMonoester rsc.org
AmidationDicarboxylic Acid, Amine, Coupling ReagentDiamide acs.org
AmidationCyclic Anhydride, AmineMonoamide-monoacid hilarispublisher.com

Decarboxylation Pathways

The decarboxylation of pyridinecarboxylic acids can be a challenging transformation, often requiring harsh reaction conditions. However, the introduction of substituents on the ring can facilitate this process. nih.gov Various metal catalysts, including copper, palladium, and silver, have been employed for the decarboxylation of carboxylic acids. nih.gov

More recently, photoredox catalysis has emerged as a powerful tool for the decarboxylation of aliphatic carboxylic acids, including those that can be converted to alkyl fluorides. princeton.edu This method involves the photon-induced oxidation of carboxylates to form carboxyl radicals, which then undergo rapid CO2 extrusion. princeton.edu While this has been demonstrated for aliphatic carboxylic acids, its application to aromatic systems like this compound is an area of ongoing research.

Nucleophilic Aromatic Substitution (SNAr) Potential at Fluorinated Pyridine Ring

The electron-deficient nature of the pyridine ring, further enhanced by the presence of the electron-withdrawing fluorine atom and carboxylic acid groups, makes this compound a good candidate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comwikipedia.org In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, which in this case would be the fluoride (B91410) ion.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. wikipedia.org

The rate of SNAr reactions is highly dependent on the nature of the leaving group, with fluoride being an excellent leaving group in this context. acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. acs.orgnih.gov This high reactivity of fluoropyridines makes them valuable substrates for the synthesis of a wide range of substituted pyridines under relatively mild conditions. nih.gov

Table 3: Common Nucleophiles in SNAr Reactions

NucleophileProduct Type
Alkoxides (RO-)Alkoxy-pyridines
Amines (RNH2, R2NH)Amino-pyridines
Thiolates (RS-)Thioether-pyridines
Cyanide (CN-)Cyano-pyridines

Chemical Reactivity

Reactivity of the Carboxylic Acid Groups

The carboxylic acid groups are the most reactive sites for many chemical transformations. They can undergo esterification, amidation, and reduction to form a variety of derivatives. Furthermore, the two adjacent carboxylic acid groups can be converted into a cyclic anhydride (B1165640), 5-fluoropyridine-2,3-dicarboxylic anhydride, by treatment with a dehydrating agent. This anhydride is a reactive intermediate that can readily react with various nucleophiles. researchgate.netresearchgate.net

Influence of the Fluorine Substituent

The strongly electron-withdrawing nature of the fluorine atom deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although the positions ortho and para to the nitrogen are generally more susceptible to such reactions.

Computational and Theoretical Investigations

Prediction of Nonlinear Optical (NLO) Properties for Derived ComplexesSome organic molecules and their metal complexes exhibit nonlinear optical (NLO) properties, making them useful for applications in photonics and optoelectronics. Computational chemistry can predict these properties by calculating parameters such as the first and second hyperpolarizabilities. Research in this area for complexes derived from 5-fluoropyridine-2,3-dicarboxylic acid would assess their potential for use in advanced optical materials.

While the methodologies for these investigations are well-established, their specific application to this compound has not been reported in the available scientific literature. Therefore, the detailed findings and data tables requested for this compound cannot be provided. This highlights a gap in the current body of research and suggests an opportunity for future computational studies to characterize this specific chemical compound.

Precursor for Pharmaceutical Intermediates and Fine Chemicals

The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of pharmaceutical agents due to its ability to engage in various biological interactions. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and permeability of drug candidates. Consequently, this compound serves as a valuable starting material for the synthesis of key pharmaceutical intermediates.

One notable application is in the development of antibacterial agents. The fluoroquinolone class of antibiotics, known for their broad-spectrum activity, often incorporates a fluorinated heterocyclic core. orientjchem.orgresearchgate.netnih.govscispace.com The synthesis of these complex molecules can involve the use of substituted pyridine dicarboxylic acids. For instance, derivatives of 4-quinolone-3-carboxylic acid have shown potent antibacterial activity. scispace.com The general synthetic strategies often involve the construction of the quinolone ring system from appropriately substituted anilines and pyridine derivatives. The presence of the fluorine atom and the dicarboxylic acid functionality in this compound makes it an attractive precursor for elaboration into such antibacterial scaffolds.

Furthermore, the pyridine nucleus is a key component in a variety of other therapeutic areas, including anticancer and antiviral agents. nih.govresearchgate.netmdpi.commdpi.com The ability to modify the carboxylic acid groups of this compound into amides, esters, and other functional groups provides a versatile platform for the generation of diverse libraries of compounds for drug discovery programs.

Table 1: Examples of Pharmaceutical Scaffolds Potentially Derived from Fluorinated Pyridine Carboxylic Acids
Pharmaceutical ClassKey Structural FeaturePotential Synthetic Precursor
Fluoroquinolone AntibacterialsFluorinated quinolone coreSubstituted fluoropyridine carboxylic acids
Anticancer AgentsSubstituted pyridine ringFunctionalized pyridine dicarboxylic acids
Antiviral AgentsModified pyridine nucleusFluorinated pyridine building blocks

Utility in the Synthesis of Agrochemicals

The demand for effective and selective herbicides, insecticides, and fungicides is a driving force in the field of agrochemical research. Pyridine-based compounds have a significant presence in this sector. A key application of pyridine-2,3-dicarboxylic acid derivatives is in the synthesis of imidazolinone herbicides. These herbicides are known for their potent activity and are readily prepared from substituted 2,3-pyridine dicarboxylic acid anhydrides.

The synthesis involves the reaction of the anhydride (B1165640) with an appropriately substituted aminocarboxamide or aminothiocarboxamide, followed by cyclization under basic conditions to yield the herbicidal imidazolinyl nicotinic acids. The 5-fluoro-substituted pyridine-2,3-dicarboxylic acid can be converted to its corresponding anhydride, making it a direct precursor for fluorinated imidazolinone herbicides. The fluorine atom can enhance the efficacy and selectivity of the final agrochemical product.

Table 2: Synthesis of Imidazolinone Herbicides
Starting MaterialKey IntermediateFinal Product Class
This compound5-Fluoropyridine-2,3-dicarboxylic anhydrideFluorinated Imidazolinone Herbicides

Role in the Generation of Complex Pyridine Derivatives

The inherent reactivity of this compound allows for its transformation into a variety of more complex pyridine derivatives. A common strategy involves the conversion of the dicarboxylic acid to its anhydride, which then serves as a versatile electrophile.

The reaction of 2,3-pyridinedicarboxylic anhydride with various nitrogen nucleophiles, such as anilines and diamines, provides access to a range of substituted pyridine carboxamides and fused heterocyclic systems. For example, treatment with binucleophiles like 1,4-phenylenediamine can lead to the formation of pyrrolo[3,4-b]pyridine derivatives. researchgate.net These reactions demonstrate the utility of the dicarboxylic acid functionality in constructing polycyclic aromatic systems containing the pyridine core. The fluorine substituent is retained in these transformations, yielding complex fluorinated pyridine derivatives.

The general reaction of 2,3-pyridinedicarboxylic anhydride with amines can be summarized as follows:

With monoamines: Leads to the formation of arylcarbamoylpyridinecarboxylic acids.

With diamines: Can result in the formation of fused pyrrolopyridine structures. researchgate.net

These transformations are valuable for creating libraries of novel compounds with potential applications in materials science and medicinal chemistry.

Table 3: Generation of Complex Pyridine Derivatives
Reactant with 5-Fluoropyridine-2,3-dicarboxylic AnhydrideResulting Product Class
Aromatic AminesArylcarbamoyl-5-fluoropyridine-carboxylic acids
Aromatic DiaminesFluorinated Pyrrolo[3,4-b]pyridine derivatives

Derivatization of Functional Groups After Coordination to Metal Centers

Pyridine dicarboxylic acids are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have garnered significant interest due to their potential applications in gas storage, catalysis, and sensing. While the primary focus is often on the self-assembly of these structures, the coordinated ligands themselves can sometimes undergo further chemical transformations, a concept known as post-synthetic modification.

In the context of MOFs constructed from ligands containing carboxylic acid groups, it is possible to have uncoordinated or "free" carboxylate moieties within the framework. These free functional groups can then be subjected to further derivatization. For instance, MOFs decorated with free carboxylic acid groups can be used for metal capture, where the carboxylate group coordinates to a new metal ion introduced after the initial framework synthesis.

While direct examples of the derivatization of the carboxylic acid groups of coordinated this compound into other functional groups like amides or esters are not extensively reported, the principle of post-synthetic modification of MOFs provides a conceptual framework for such transformations. The reactivity of the carboxylate groups can be influenced by their coordination environment, potentially allowing for selective reactions that would not be possible with the free ligand. This area represents a promising avenue for the future development of functional materials based on this compound.

Based on a comprehensive search, there is currently insufficient publicly available research data to generate an article on the specific biological activities of This compound as requested in the detailed outline.

The search results confirm the synthesis of this compound, for instance, from the oxidation of 3-fluoroquinoline (B1210502) vdoc.pub. However, no in vitro studies detailing its effects on enzyme inhibition, antibacterial activity, or antiproliferative action on cancer cell lines were found. Consequently, information regarding its specific biological mechanisms, such as interaction with molecular targets or the influence of metal complexation, is also unavailable.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the provided outline for the chemical compound “this compound.”

Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Structure-Activity Relationship

A thorough review of available scientific literature reveals a significant gap in detailed structure-activity relationship (SAR) studies specifically focused on the chemical compound this compound. While broader research exists on the biological activities of pyridine derivatives, dicarboxylic acids, and fluorinated compounds, specific investigations into how structural modifications of this compound impact its biological efficacy are not presently available in the public domain.

Structure-activity relationship studies are fundamental in medicinal chemistry for the development of new therapeutic agents. These studies systematically alter the chemical structure of a parent compound and evaluate the resulting changes in its biological activity. This process allows researchers to identify the key chemical features, or pharmacophores, responsible for the compound's effects and to design more potent and selective molecules.

For this compound, such studies would involve the synthesis of a series of analogs with modifications at various positions on the pyridine ring or the dicarboxylic acid groups. For instance, the position and nature of the fluorine substituent could be varied, or the carboxylic acid groups could be converted to esters or amides. These analogs would then be tested in relevant biological assays to determine how these structural changes influence a specific biological outcome, such as enzyme inhibition or receptor binding. The resulting data, often presented in tables comparing the chemical structure to a measure of biological activity (like the half-maximal inhibitory concentration, IC50), is crucial for establishing a clear SAR.

Unfortunately, searches of scientific databases have not yielded any publications that present this type of systematic study for this compound. The existing literature discusses the SAR of other pyridine-containing compounds in a general sense, but lacks the specific, detailed research findings and data tables necessary to construct a scientifically rigorous analysis for this particular compound. Without such primary research data, any discussion of the structure-activity relationships for this compound would be speculative and would not meet the standards of a thorough and scientifically accurate article.

Therefore, the requested section on the Structure-Activity Relationship (SAR) Studies for Biological Efficacy of this compound, including detailed research findings and data tables, cannot be generated at this time due to the absence of the necessary primary research in the field.

Conclusion

5-Fluoropyridine-2,3-dicarboxylic acid is a fluorinated heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis from readily available precursors and the versatility of its functional groups make it an attractive building block for the creation of novel and complex molecules. While detailed experimental data on this specific compound is somewhat limited in the public domain, the known chemistry of related compounds underscores its importance. Further research into the properties and applications of this compound is warranted and will undoubtedly lead to new discoveries in various fields of chemical science.

Advanced Spectroscopic and Structural Characterization of 5 Fluoropyridine 2,3 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 5-fluoropyridine-2,3-dicarboxylic acid, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about its proton, carbon, and fluorine environments, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine (B92270) ring. The acidic protons of the two carboxylic acid groups would likely appear as a single, broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding. The chemical shifts of the two pyridine ring protons are influenced by the electronegativity of the nitrogen atom, the fluorine atom, and the carboxylic acid groups. The proton at the 4-position (H-4) would be a doublet, coupled to the fluorine atom at the 5-position. The proton at the 6-position (H-6) would also appear as a doublet, with a smaller coupling to the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbons of the two carboxylic acid groups are expected to resonate at the most downfield region, typically between 165 and 185 ppm. The carbon atom directly bonded to the fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in the pyridine ring will also exhibit smaller couplings to the fluorine atom.

¹⁹F NMR Spectroscopy

In the ¹⁹F NMR spectrum, a single resonance is expected for the fluorine atom at the 5-position. The chemical shift of this signal will be influenced by the electronic environment of the pyridine ring. This signal would be expected to show couplings to the adjacent protons (H-4 and H-6).

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H (H-4)~8.3-8.6Doublet³JHF ≈ 6-9 Hz
¹H (H-6)~8.8-9.1Doublet⁴JHF ≈ 2-4 Hz
¹H (COOH)~10-13Broad SingletN/A
¹³C (C-2)~148-152Singlet or DoubletSmall JCF
¹³C (C-3)~138-142Singlet or DoubletSmall JCF
¹³C (C-4)~125-130DoubletSmall JCF
¹³C (C-5)~155-160Doublet¹JCF ≈ 230-260 Hz
¹³C (C-6)~145-150DoubletSmall JCF
¹³C (COOH at C-2)~165-170SingletN/A
¹³C (COOH at C-3)~168-173SingletN/A
¹⁹F~ -110 to -130MultipletCoupled to H-4 and H-6

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational modes of its functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxylic acid groups would likely appear as a strong, sharp band around 1700-1730 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption in the range of 1250-1000 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1600-1400 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad, Strong
C=O Stretch (Carboxylic Acid)1700-1730Strong, Sharp
C=C and C=N Stretch (Pyridine Ring)1400-1600Medium to Strong
C-F Stretch1000-1250Strong
O-H Bend (Carboxylic Acid)1210-1440Medium
C-O Stretch (Carboxylic Acid)1210-1320Strong

X-ray Crystallography and Diffraction Studies for Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. Although a crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on related compounds. researchgate.netnih.govresearchgate.netmdpi.comgexinonline.com It is expected that the molecule would crystallize in a hydrogen-bonded network. The two carboxylic acid groups would likely form intermolecular hydrogen bonds, either as dimers or in extended chains. The pyridine nitrogen may also participate in hydrogen bonding with the carboxylic acid protons of neighboring molecules. The planarity of the pyridine ring and the carboxylic acid groups would be a key feature, although some torsion between the ring and the carboxyl groups is possible. The fluorine atom would influence the crystal packing through electrostatic interactions.

Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCentrosymmetric or non-centrosymmetric
Key Intermolecular InteractionsStrong O-H···O and potential O-H···N or C-H···O hydrogen bonds
Molecular ConformationLargely planar pyridine ring with some torsion of carboxyl groups

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or water) would be expected to show absorption bands corresponding to π → π* transitions within the pyridine ring. The presence of the carboxylic acid and fluorine substituents would influence the position and intensity of these absorptions. Typically, pyridine and its derivatives exhibit strong absorption bands below 300 nm. It is anticipated that this compound would show one or more strong absorption maxima in the range of 220-280 nm. The exact λmax values would be sensitive to the pH of the solution due to the protonation/deprotonation of the carboxylic acid groups and the pyridine nitrogen.

Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λmax (nm)Solvent
π → π~220-240Ethanol/Water
π → π~260-280Ethanol/Water

Mass Spectrometry (EIMS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (185.02 g/mol ). Common fragmentation patterns would likely involve the loss of water (M-18), a hydroxyl group (M-17), and carbon dioxide (M-44) from the carboxylic acid functionalities. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₄FNO₄).

Predicted Mass Spectrometry Data for this compound

TechniquePredicted m/zAssignment
EIMS/HRMS185.0124[M]⁺ (Calculated for C₇H₄FNO₄)
EIMS168.0093[M - OH]⁺
EIMS167.0226[M - H₂O]⁺
EIMS141.0226[M - CO₂]⁺
EIMS124.0195[M - CO₂ - OH]⁺

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to 5-fluoropyridine-2,3-dicarboxylic acid is a critical area for future research. Current methods for the synthesis of fluorinated pyridines often involve harsh reaction conditions and the use of hazardous reagents. Future investigations are expected to focus on "green chemistry" approaches to mitigate these issues.

Key research objectives in this area will include the development of catalytic systems that can facilitate the direct and selective fluorination of pyridine-based precursors. The use of less hazardous fluorinating agents and the design of one-pot, multi-component reactions are also anticipated to be focal points of research, aiming to reduce waste and improve atom economy. Such advancements would not only make the synthesis of this compound more sustainable but also more cost-effective for potential large-scale applications. The exploration of biocatalytic methods, leveraging enzymes to perform specific synthetic steps, could also offer a highly selective and environmentally friendly alternative to traditional chemical synthesis.

Design and Synthesis of Advanced Coordination Polymers and Metal-Organic Frameworks

This compound holds considerable promise as a versatile building block, or "linker," for the construction of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.gov The presence of both carboxylate and pyridine (B92270) functionalities allows for diverse coordination modes with metal ions, while the fluorine substituent can introduce unique properties to the resulting materials. rsc.orgrsc.org

Future research will likely focus on systematically exploring the reactions of this compound with various metal ions to generate a library of new CPs and MOFs. The impact of the fluorine atom on the resulting framework topology, porosity, and stability will be a key area of investigation. It is hypothesized that the electronegativity and steric influence of fluorine could direct the self-assembly process, leading to novel structural motifs not observed with non-fluorinated analogues. rsc.org Furthermore, the incorporation of this fluorinated linker could enhance the chemical and thermal stability of the resulting MOFs and may also impart desirable properties such as hydrophobicity, which is beneficial for applications in gas separation and catalysis in aqueous environments.

Research Focus AreaPotential Outcome
Systematic reaction screeningDiscovery of novel CP and MOF structures
Influence of fluorine on topologyUnderstanding of structure-directing effects
Stability studiesDevelopment of robust and durable materials
Property characterizationIdentification of materials for specific applications

Deeper Computational Modeling for Prediction of Structure-Property Relationships and Reactivity

Computational modeling will be an indispensable tool in accelerating the discovery and design of materials and molecules based on this compound. Density Functional Theory (DFT) and other quantum-chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule itself and its metal complexes. figshare.com

Future computational studies are expected to focus on several key areas. Firstly, modeling the coordination behavior of this compound with different metal centers can help predict the most likely structures of resulting CPs and MOFs, guiding synthetic efforts. Secondly, simulations can be employed to predict the adsorption properties of hypothetical MOFs incorporating this linker for various gases, aiding in the design of materials for carbon capture or hydrogen storage. Finally, computational methods can be used to investigate the molecule's potential reactivity and metabolic pathways, which is crucial for assessing its suitability for biological applications. These in silico studies can significantly reduce the experimental workload by prioritizing the most promising candidates for synthesis and testing.

Investigation of Broader Biological Activities and Detailed Mechanistic Insights through In Vitro and Biochemical Studies

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Fluorinated pyridine derivatives, in particular, are found in numerous approved drugs, highlighting their therapeutic potential. nih.gov Consequently, this compound and its derivatives represent a promising scaffold for the discovery of new biologically active agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoropyridine-2,3-dicarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves fluorination of pyridine-2,3-dicarboxylic acid derivatives using agents like polyphosphoric acid (PPA) or fluorinating reagents under reflux conditions. Key steps include:

  • Precursor selection : Starting with halogenated pyridine dicarboxylic acids (e.g., 5-bromo derivatives) for nucleophilic substitution .
  • Temperature control : Maintaining 80–120°C to optimize fluorination efficiency while minimizing decomposition .
  • Purification : Use of recrystallization or HPLC to isolate the product, with yields reported between 40–70% depending on solvent polarity and catalyst choice .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorination at the 5-position, with chemical shifts typically around -120 to -140 ppm .
  • HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry validates purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 200–220) .
  • FT-IR : Carboxylic acid O-H stretches (2500–3000 cm1^{-1}) and C-F vibrations (1100–1200 cm^{-1) confirm functional groups .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies under alkaline conditions (pH >10) show rapid hydrolysis of the carboxylic acid groups, leading to decarboxylation. For long-term storage:

  • Buffered solutions : Use pH 4–6 buffers (e.g., acetate) to minimize degradation .
  • Temperature : Store at 4°C in inert atmospheres to reduce oxidative side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for metal complexes of this compound?

  • Methodological Answer : Discrepancies in coordination modes (e.g., monodentate vs. bidentate binding) arise from variations in crystallization conditions. To address this:

  • Low-temperature XRD : Improves resolution of hydrogen bonding and metal-ligand interactions, as demonstrated in copper(II) complexes .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to validate structural models .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT calculations : Model electronic effects of the fluorine substituent on acidity (pKa) and redox potentials .
  • QSAR modeling : Predicts toxicity profiles by correlating structural features (e.g., fluorination position) with biological activity .

Q. How does this compound compare to non-fluorinated analogs in coordinating transition metals?

  • Methodological Answer : Fluorine’s electronegativity alters coordination behavior:

  • Chelation strength : Fluorine reduces electron density at the pyridine nitrogen, weakening metal binding compared to non-fluorinated analogs .
  • Luminescence studies : Fluorinated complexes exhibit blue-shifted emission spectra due to ligand rigidity .

Q. What strategies mitigate toxicity risks when handling this compound in biological assays?

  • Methodological Answer :

  • QSAR predictions : Fluorinated pyridines may induce respiratory sensitization; use fume hoods and PPE during handling .
  • In vitro testing : Prioritize cell viability assays (e.g., MTT) at concentrations <1 mM to avoid cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.